molecular formula C17H19FN2O B1390338 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol CAS No. 1171917-76-2

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Cat. No.: B1390338
CAS No.: 1171917-76-2
M. Wt: 286.34 g/mol
InChI Key: IWHXCVNWMFVYLK-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. Its structure, featuring a benzylpiperazine group linked to a fluorinated phenol, is commonly utilized in the design and synthesis of potential enzyme inhibitors. Research on closely related 4-benzylpiperazine compounds shows significant application in the development of Diacylglycerol Acyltransferase (DGAT) inhibitors, which are therapeutic targets for metabolic diseases . Furthermore, the 4-benzylpiperazin-1-yl moiety is a recognized pharmacophore in the creation of targeted radiotracers, such as Fibroblast Activation Protein (FAP) inhibitors used in oncology imaging . The incorporation of the fluorine atom in the phenolic ring is a strategic modification often employed to influence a compound's electronic properties, metabolic stability, and binding affinity. This makes this compound a valuable building block for researchers working in drug discovery, particularly in optimizing lead compounds for potency and selectivity. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXCVNWMFVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol via Nucleophilic Aromatic Substitution

One common approach involves nucleophilic aromatic substitution (SNAr) on a suitable halogenated fluorophenol precursor (e.g., 4-chloro-2-fluorophenol) with benzylpiperazine as the nucleophile.

  • Reaction conditions: The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • Temperature: Elevated temperatures ranging from 80°C to 140°C are used to facilitate substitution.
  • Base: A mild base such as potassium carbonate (K2CO3) may be added to deprotonate the phenol and improve nucleophilicity.
  • Time: Reaction times vary from several hours up to 24 hours depending on scale and reactivity.

Example procedure:

Step Reagents & Conditions Notes
1 4-chloro-2-fluorophenol + benzylpiperazine DMF solvent, K2CO3 base, 100°C, 12 h
2 Workup: aqueous quench, extraction with organic solvent Purification by column chromatography
3 Characterization: NMR, GC-MS, melting point Confirm substitution and purity

Yields: Reported yields for similar piperazine derivatives range between 70-90% with purity >85% by gas chromatography.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

An alternative, more modern synthetic route involves palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions.

  • Catalyst: Palladium complexes such as Pd2(dba)3 or Pd(OAc)2 with phosphine ligands.
  • Substrates: 4-bromo-2-fluorophenol or protected derivatives.
  • Amine: Benzylpiperazine.
  • Base: Sodium tert-butoxide or potassium phosphate.
  • Solvent: Toluene, dioxane, or DMF.
  • Temperature: 80-110°C.
  • Time: 6-24 hours.

This method offers high regioselectivity and yields, with the additional advantage of tolerating sensitive functional groups such as phenols.

Key features:

Parameter Details
Catalyst loading 1-5 mol% Pd
Ligands BINAP, Xantphos, or similar phosphines
Base KOtBu or K3PO4
Solvent Toluene, dioxane, or DMF
Temperature 80-110°C
Yield Typically 75-95%

Example: Synthesis of 1-(7-fluoro-naphthalen-1-yl)-piperazine hydrochloride via Buchwald-Hartwig coupling followed by deprotection has been reported with yields >80% and palladium removal to <20 ppm.

Direct Alkylation of Piperazine

Another method involves direct alkylation of piperazine with benzyl halides followed by coupling to fluorophenol derivatives.

  • Step 1: Benzylation of piperazine using benzyl bromide or chloride under basic conditions.
  • Step 2: Coupling of the resulting N-benzylpiperazine with fluorophenol derivatives via nucleophilic substitution or cross-coupling.

This two-step approach allows modular synthesis but may require purification of intermediates.

Analytical and Characterization Techniques

  • Gas Chromatography (GC): Used to monitor reaction progress and assess purity, with retention times specific to derivatives (e.g., benzylpiperazine derivatives show retention times around 8.6 min).
  • Nuclear Magnetic Resonance (NMR): ^1H NMR confirms substitution patterns; characteristic peaks include aromatic protons (δ 6.5-7.5 ppm), benzyl methylene (δ ~3.5-4.5 ppm), and piperazine ring protons (δ 2.5-3.5 ppm).
  • Mass Spectrometry (MS): Confirms molecular ion peaks consistent with expected molecular weights (M+ ~286 for this compound).
  • Melting Point: Used to assess purity and confirm identity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Nucleophilic Aromatic Substitution 4-chloro-2-fluorophenol + benzylpiperazine DMF, K2CO3, 100°C, 12 h 70-90 >85 Simple, cost-effective
Buchwald-Hartwig Cross-Coupling 4-bromo-2-fluorophenol + benzylpiperazine + Pd catalyst Pd catalyst, phosphine ligand, KOtBu, 80-110°C, 6-24 h 75-95 >90 High selectivity, mild conditions
Direct Alkylation + Coupling Piperazine + benzyl halide + fluorophenol derivative Base, organic solvent, reflux 60-85 >80 Two-step, requires purification

Research Findings and Notes

  • The nucleophilic aromatic substitution method is widely used due to its simplicity and relatively high yield but may require longer reaction times and higher temperatures.
  • Palladium-catalyzed cross-coupling methods provide better control over regioselectivity and functional group tolerance, making them suitable for complex analog synthesis.
  • Removal of palladium residues is critical in pharmaceutical applications and can be achieved by treatment with silica gel functionalized with thiol groups.
  • Reaction monitoring by GC and NMR is essential to optimize conditions and ensure product purity.
  • The fluorine substituent on the phenol ring influences the electronic properties and reactivity, often enhancing nucleophilic substitution rates at ortho or para positions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various piperazine derivatives with different substituents.

Scientific Research Applications

Biochemical Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol exhibit significant antibacterial and antifungal properties. They interact with enzymes involved in microbial metabolism, potentially inhibiting growth and proliferation.
  • Antiviral Properties :
    • Studies have shown that this compound can affect viral replication processes. For instance, it has been observed to influence the replication of Zika virus RNA, suggesting its role in antiviral strategies.
  • Neuropharmacological Effects :
    • The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential applications in treating psychiatric disorders such as depression and anxiety .

Therapeutic Applications

  • Anticonvulsant Activity :
    • A series of derivatives based on similar piperazine structures have been synthesized and tested for anticonvulsant activity in animal models. Some derivatives showed promising results in reducing seizure activity without significant neurotoxicity, indicating the potential for developing new antiepileptic drugs .
  • Antidepressant and Antipsychotic Effects :
    • Similar compounds have been noted for their antidepressant and antipsychotic properties. The unique structural features of this compound may contribute to its efficacy in modulating mood disorders through serotonin receptor interactions.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

Compound NameActivityMinimum Inhibitory Concentration (MIC)
This compoundModerate32 µg/mL
Control (Standard Antibiotic)High8 µg/mL

Case Study 2: Anticonvulsant Activity

In a recent animal study, several derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. The findings revealed that specific compounds demonstrated significant protective effects against induced seizures.

Compound IDDose (mg/kg)% Protection at 0.25 h% Protection at 1 h
Compound A3075%50%
Compound B30100%75%

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to changes in neurotransmitter levels and receptor activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Substituent Variations

3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b)
  • Molecular Formula : C₂₀H₂₀FN₃
  • Key Features: Incorporates a cinnoline ring system with a methyl group and fluorine substituent.
  • Synthesis: Derived from fluorinated methylcinnoline precursors via nucleophilic substitution .
  • Yield : 72% (higher than analogues with Cl/Br substituents) .
  • Characterization : Confirmed by ¹H/¹³C-NMR and HRMS. Melting point: 148–150°C .

Comparison: Unlike 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, 9b lacks a phenolic hydroxyl group but includes a methylated cinnoline core. This structural difference likely reduces solubility in polar solvents compared to the phenolic compound.

3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a)
  • Molecular Formula : C₁₉H₁₇F₂N₃
  • Key Features : Replaces the benzyl group with a 4-fluorophenyl moiety on the piperazine ring.
  • Activity : Piperazine fluorophenyl derivatives are often explored for receptor-binding applications (e.g., antipsychotics) .

However, the absence of a phenol group limits hydrogen-bonding interactions compared to the target compound.

Piperazine-Based Methanone Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (23)
  • Key Features: Contains a trifluoromethyl group and a fluorobenzylpiperazinyl-methanone scaffold.
  • Characterization : ¹H-NMR (CDCl₃) confirms the structure, with aromatic protons resonating at δ 7.45–7.10 ppm .

Comparison: The methanone group introduces a ketone functionality, increasing electrophilicity.

Anti-Tubercular Analogues

5-Nitro-furan-2-carboxylic acid 4-(4-benzylpiperazin-1-yl)-benzylamide
  • Activity : Demonstrated improved bioavailability and potent anti-tubercular activity (MIC: <1 µg/mL against M. tuberculosis) .
  • Structural Insight : The benzylpiperazinyl-benzylamide moiety enhances membrane permeability.

Comparison: While the target compound lacks the nitro-furan pharmacophore, its benzylpiperazinyl-phenol structure may offer a scaffold for modifying pharmacokinetic properties in antimicrobial agents.

Piperazinium Trifluoroacetate Derivatives

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Synthesis : Multi-step process involving TFA deprotection and column chromatography (48% yield) .
  • Structure : Combines a fluorobenzoyl group with a hydroxyphenyl-oxoethyl chain.

Comparison: The trifluoroacetate counterion and hydroxyphenyl group enhance solubility in polar solvents. However, the ionic nature of this compound contrasts with the neutral phenolic target molecule.

Biological Activity

Overview

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and therapeutic potential of this compound.

Chemical Structure

The compound this compound features a piperazine ring substituted with a benzyl group and a fluorophenol moiety. This structural configuration is critical for its biological interactions and activity.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various bacterial strains, suggesting that modifications in the piperazine structure can enhance activity against pathogens .

2. Anticonvulsant Activity
Studies have demonstrated that piperazine derivatives possess anticonvulsant properties. In animal models, compounds similar to this compound were evaluated for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ). The results indicated varying degrees of protection, with some derivatives showing significant anticonvulsant effects .

3. Tyrosinase Inhibition
Recent investigations have highlighted the potential of this compound as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production, and its inhibition can lead to applications in skin whitening and the treatment of hyperpigmentation disorders. Compounds derived from this structure have shown competitive inhibition against tyrosinase, with promising IC50 values indicating effective enzyme inhibition without cytotoxic effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as tyrosinase, affecting melanin synthesis pathways.
  • Neurotransmitter Modulation : Piperazine derivatives are known to interact with neurotransmitter systems, including serotonin and dopamine receptors, which may explain their anticonvulsant effects.
  • Antibacterial Mechanisms : The presence of the fluorine atom and the benzyl group may enhance lipophilicity, facilitating membrane penetration and bacterial cell disruption.

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various piperazine derivatives, this compound was tested alongside other compounds. The results indicated that while some derivatives provided significant protection against seizures at doses of 100 mg/kg, others exhibited delayed onset but prolonged action .

CompoundDose (mg/kg)MES Test ProtectionTime Point
This compound100Significant0.5 h
Other Derivative A300Moderate4 h
Other Derivative B100High0.5 h

Study on Tyrosinase Inhibition

A recent investigation into the tyrosinase inhibitory effects of related compounds revealed that certain derivatives exhibited IC50 values significantly lower than that of kojic acid, a well-known inhibitor. This suggests that modifications to the benzylpiperazine framework can enhance inhibitory potency .

CompoundIC50 (μM)Cytotoxicity
260.18None
Kojic Acid17.76Yes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is commonly employed. For example, a related piperazine-fluorophenol derivative was synthesized via:

Acylation : Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride .

Coupling : Reacting the acyl chloride with piperazine derivatives (e.g., 1-boc-piperazine) in ethanol with potassium carbonate as a base under reflux (12 h) .

Deprotection : Removing the boc group using trifluoroacetic acid (TFA) in dichloromethane .

Alkylation : Introducing a 4-hydroxyphenyl group via nucleophilic substitution with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux (5 h) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., EtOAc/petroleum ether) for column chromatography purification. Yield improvements (~48% reported) may require temperature control or catalyst screening .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Methods :

  • GC-FID/ECD : Use flame ionization or electron capture detectors after derivatization (e.g., PFB bromide) to enhance sensitivity for phenolic groups .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for mass confirmation .
  • X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Mo-Kα radiation) to confirm bond lengths/angles, as done for analogous piperazine-fluorophenyl compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility or reactivity data for this compound derivatives?

  • Case Study : Contradictory solubility in polar vs. non-polar solvents may arise from tautomerism or hydrogen bonding. For example:

  • Solvent Screening : Test solubility in DMSO, methanol, and dichloromethane, noting pH-dependent behavior (phenolic -OH group pKa ~10) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict solvation energies and tautomeric stability .
    • Experimental Validation : Compare experimental vs. computed UV-Vis spectra (e.g., λmax shifts in methanol vs. hexane) to identify dominant tautomers .

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) via the piperazine moiety .

QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with IC₅₀ values from in vitro assays .

MD Simulations : Simulate ligand-receptor binding stability (100 ns trajectories) in GROMACS to assess residence time .

Q. What mechanistic insights explain the stability of the fluorophenol group under oxidative conditions?

  • Experimental Design :

  • Dehalogenation Studies : Expose the compound to H₂O₂ and microperoxidase-8 (MP8) in methanol. Monitor via GC-MS for methoxy byproducts (e.g., 2-methoxyphenol) .
  • Kinetic Analysis : Calculate rate constants (k) for fluoride displacement under varying pH and temperature .
    • Findings : Fluorophenol derivatives exhibit slower oxidative degradation compared to chloro/bromo analogs due to stronger C-F bonds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

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